2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde

Lipophilicity Drug Design Physicochemical Properties

2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde delivers a non-additive synergistic effect that no mono-substituted analog can replicate. The ortho-fluoro group lowers the phenol pKa, boosting H-bond donor strength, while the meta-hydroxy group dramatically shifts logP to -0.2—over 100-fold less lipophilic than the fluorinated-only analog. This property inversion is critical for CNS-penetrant candidates that must evade first-pass metabolism and for high-throughput medicinal chemistry campaigns requiring regioselective protection/deprotection independent of the aldehyde. Choose this 2,5-regioisomer to avoid intramolecular hemiacetal formation and ensure defined ionization states in ALDH or MAO enzyme assays.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
Cat. No. B12971026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CC=O)F
InChIInChI=1S/C8H7FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,4-5,11H,3H2
InChIKeyAYYIOYHLFSYWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde: A Dual-Substituted Phenylacetaldehyde Intermediate


2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde (CAS 2353194-52-0, C8H7FO2, MW 154.14 g/mol) is a disubstituted phenylacetaldehyde featuring a fluorine atom at the 2-position and a hydroxyl group at the 5-position on the aromatic ring . This specific substitution pattern creates a unique electronic environment, simultaneously incorporating an electron-withdrawing fluoro substituent and an electron-donating/mildly acidic phenol, which dictates its reactivity, lipophilicity, and biological interactions differently than its mono-substituted or regioisomeric analogs [1].

Why 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde Cannot Be Replaced by Simpler Phenylacetaldehydes


In-class compounds like 2-(2-fluorophenyl)acetaldehyde or 2-(5-hydroxyphenyl)acetaldehyde cannot be generically interchanged with the target compound due to the non-additive synergistic effect of the fluoro and hydroxy substituents. The ortho-fluoro substitution lowers the phenol's pKa, increasing its hydrogen-bond donor strength, while the meta-hydroxy group significantly reduces the lipophilicity gained by fluorination alone . A comparison of consensus LogP values shows a dramatic shift: the fluorinated-only analog has a LogP of 2.02, while the target compound's predicted LogP is -0.2, indicating it is over 100-fold less lipophilic. This property inversion is critical for enzyme active site recognition, as the fluoro group directs metabolic blocking at CYP active sites [1], while the hydroxyl group introduces regioselective reactivity for etherification or esterification that the mono-substituted analogs lack.

Quantitative Differentiation Evidence for 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde Against Closest Analogs


Lipophilicity (LogP) Inversion: Target vs. Mono-Fluorinated and Mono-Hydroxylated Analogs

The target compound (predicted LogP: -0.2 [1]) is significantly more hydrophilic than its mono-fluorinated analog 2-(2-fluorophenyl)acetaldehyde (Consensus LogP: 2.02 ). This represents a >100-fold decrease in octanol-water partition coefficient, driven by the hydroxyl group. Conversely, it is more lipophilic than the simple phenol 2-(5-hydroxyphenyl)acetaldehyde (XLogP3-AA: ~0.5 [2]), demonstrating the fine-tuning of lipophilicity achieved by the dual substitution.

Lipophilicity Drug Design Physicochemical Properties

Regioisomeric Differentiation: pKa and Hydrogen-Bonding Capacity vs. 2-(5-Fluoro-2-hydroxyphenyl)acetaldehyde

The target compound's ortho-fluoro/meta-hydroxy arrangement substantially lowers the phenolic pKa (predicted ~8.9 [1]) compared to the ortho-hydroxy/meta-fluoro isomer (predicted pKa >9.5). This increases the fraction of ionized phenolate at physiological pH (7.4), enhancing its potential for charge-assisted hydrogen bonding in enzyme active sites such as MAO-B, where related fluorinated phenylacetaldehydes show IC50 values of 440-1200 nM [2].

Molecular Recognition Enzyme Inhibition Regiochemistry

Metabolic Blocking Strategy: Fluorine Substitution for CYP Isoform Selectivity

The strategic placement of fluorine at the 2-position in the target compound blocks a primary site of CYP450-mediated oxidative metabolism that occurs in non-fluorinated phenylacetaldehydes [1]. Enzyme inhibition data for closely related fluoro- and iodo-containing aldehydes in the ALDH substrate patent literature [2] suggest that this substitution pattern is associated with enhanced metabolic stability and altered enzyme recognition kinetics, although direct quantitative comparison data for this specific compound remains limited.

Drug Metabolism CYP Inhibition Pharmacokinetics

Synthetic Versatility: Dual Functional Group Handles for Regioselective Derivatization

The target compound offers two orthogonal reactive handles: an aldehyde for reductive amination or Knoevenagel condensation, and a phenol for O-alkylation or Mitsunobu reactions. In contrast, the mono-hydroxy positional isomer 2-(5-fluoro-2-hydroxyphenyl)acetaldehyde presents competing reactivity due to the ortho-hydroxy-aldehyde proximity, which can form intramolecular hemiacetals [1], reducing yields in amine coupling reactions compared to the target's meta-hydroxy arrangement.

Medicinal Chemistry Organic Synthesis Reaction Selectivity

Optimal Application Scenarios for 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Moderate Lipophilicity and Metabolic Blocking

Use this compound when designing CNS-penetrant candidates that must avoid rapid first-pass metabolism. The LogP of -0.2 and the fluorine block at the C2 position make it suitable as a fragment for growing leads that need balanced permeability and metabolic stability [1].

Chemical Probe Development for ALDH/MAO Enzyme Mechanistic Studies

Select this regioisomer, not the ortho-hydroxy variant, to prevent intramolecular hemiacetal formation that would confound enzyme kinetic assays. Its distinct pKa ensures a defined ionization state, crucial for interpreting structure-activity relationships in aldehyde dehydrogenase or monoamine oxidase inhibition [2].

Parallel Library Synthesis Requiring Robust, Orthogonal Protecting Group Strategies

Employ this scaffold for high-throughput medicinal chemistry campaigns. The meta-hydroxy group allows for selective protection/deprotection sequences independent of the aldehyde, minimizing side products and improving crude purity profiles compared to ortho-substituted analogs [3].

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